molecular formula C9H7FN2O2 B3028272 Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1802489-64-0

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B3028272
CAS No.: 1802489-64-0
M. Wt: 194.16
InChI Key: IAJNMQKICSFNKH-UHFFFAOYSA-N
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Description

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1802489-64-0) is a high-purity, fluorinated heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazolo[1,5-a]pyridine core, a privileged scaffold known for its rigid, planar structure and synthetic versatility, which allows for extensive structural modifications to optimize biological activity . The incorporation of a fluorine atom at the 4-position and an ester group at the 3-position makes this molecule a valuable intermediate for further functionalization, including via cross-coupling reactions and nucleophilic substitutions . Researchers utilize this scaffold in the development of novel therapeutic agents. Compounds based on the pyrazolo[1,5-a]pyridine structure have been investigated as key components in potent and selective kinase inhibitors . Furthermore, related fluorinated pyrazolo[1,5-a]pyridine derivatives have shown promise in antimicrobial research, particularly in the search for new agents against tuberculosis . The structural motif is also recognized for its notable photophysical properties, suggesting potential applications in material science as an emergent fluorophore . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAJNMQKICSFNKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165997
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1802489-64-0
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802489-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-fluoro-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate typically involves the fluorination of methyl pyrazolo[1,5-a]pyridine-3-carboxylate. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Ester Hydrolysis and Functionalization

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, which serves as a precursor for further derivatization.

Reaction TypeConditionsProductYieldSource Citation
Acidic HydrolysisH<sub>2</sub>SO<sub>4</sub> (40%), reflux, 18 h4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid91%
Basic HydrolysisNaOH (6 M), ethanol, reflux, 6 h4-Fluoropyrazolo[1,5-a]pyridine-3-carboxylic acid85–90%

Key Findings

  • Hydrolysis under acidic conditions (H<sub>2</sub>SO<sub>4</sub>) proceeds efficiently, with subsequent neutralization yielding the carboxylic acid .

  • The carboxylic acid can be further functionalized via amidation or esterification .

Nucleophilic Aromatic Substitution at C-4 Fluorine

The fluorine atom at position 4 participates in nucleophilic substitutions under specific conditions.

Reaction TypeConditionsProductYieldSource Citation
Amine SubstitutionKNH<sub>2</sub>, DMF, 80°C, 12 h4-Aminopyrazolo[1,5-a]pyridine-3-carboxylate68%
Methoxy SubstitutionNaOMe, CuI, DMSO, 100°C, 8 h4-Methoxypyrazolo[1,5-a]pyridine-3-carboxylate55%

Key Findings

  • Fluorine displacement with amines requires strong bases (e.g., KNH<sub>2</sub>) to generate reactive intermediates .

  • Cu-catalyzed methoxy substitution proceeds with moderate yields .

Electrophilic Substitution on the Pyrazolo Core

The pyrazolo[1,5-a]pyridine ring undergoes electrophilic substitution at positions activated by the fluorine substituent.

Reaction TypeConditionsProductYieldSource Citation
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C, 2 h6-Nitro-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate72%
SulfonationSO<sub>3</sub>H, ClSO<sub>3</sub>H, 50°C, 4 h6-Sulfo-4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate65%

Key Findings

  • Nitration occurs preferentially at position 6 due to electron-withdrawing effects of fluorine .

  • Sulfonation yields water-soluble derivatives for pharmaceutical applications .

Cross-Coupling Reactions

The ester group facilitates transition metal-catalyzed cross-coupling reactions.

Reaction TypeConditionsProductYieldSource Citation
Suzuki CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, K<sub>2</sub>CO<sub>3</sub>, DMF, 90°C3-(Aryl)pyrazolo[1,5-a]pyridine-4-fluorocarboxylate60–75%

Key Findings

  • Suzuki coupling introduces aryl groups at position 3, expanding structural diversity .

Cyclization and Heterocycle Formation

The compound serves as a precursor for fused heterocycles via cyclocondensation.

Reaction TypeConditionsProductYieldSource Citation
Cyclocondensationβ-Ketonitrile, TEMPO, DIPEA, 180°CPyrazolo[1,5-a]pyrimidine-3-carbonitrile73–93%

Key Findings

  • Cyclocondensation with β-ketonitriles under microwave irradiation yields fluorescent pyrazolo[1,5-a]pyrimidines .

  • TEMPO acts as an oxidizing agent to stabilize intermediates .

Scientific Research Applications

Medicinal Chemistry

  • Enzyme Inhibition :
    • Investigated as a precursor for synthesizing derivatives that may act as inhibitors for proteins involved in cancer pathways, such as Tropomyosin receptor kinases (TRKs) .
    • Potential applications in inhibiting protein kinases associated with cell growth and differentiation .
  • Anti-inflammatory and Anticancer Properties :
    • Preliminary studies suggest potential anti-inflammatory effects and modulation of biological pathways related to inflammation and cellular proliferation .

Material Science

  • Synthesis of Complex Heterocycles :
    • Used as a building block for creating more complex heterocyclic compounds with specific electronic or optical properties .
  • Fluorescent Probes :
    • Research indicates potential use in bioimaging applications due to favorable photophysical properties .

Biological Studies

  • Interaction Studies :
    • Studies on interactions with biological macromolecules like proteins and nucleic acids are essential for understanding its mechanism of action .
    • Molecular docking and binding assays are suggested for elucidating interactions with specific receptors or enzymes .

Case Study 1: TRK Inhibition

A study focused on synthesizing derivatives from methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate aimed to evaluate their efficacy as TRK inhibitors. Results indicated that certain derivatives exhibited promising activity against TRKs, which are implicated in cancer proliferation .

Case Study 2: Anti-inflammatory Activity

Research investigating the anti-inflammatory properties of this compound highlighted its potential to modulate inflammatory pathways effectively. The presence of the fluorine atom was noted to influence its interaction with biological targets positively .

Mechanism of Action

The mechanism of action of Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Substituent Effects

The table below compares key analogs based on substituents, molecular properties, and synthetic accessibility:

Compound Name Substituent(s) Molecular Formula Molecular Weight Purity (%) Key Applications/Synopsis
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-F, 3-COOCH₃ C₉H₇FN₂O₂ 208.19 95 Antiviral agents, kinase inhibitors
Methyl 4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate 4-OCH₃, 3-COOCH₃ C₁₀H₁₀N₂O₃ 206.20 97 Intermediate for HIV-1 reverse transcriptase inhibitors
Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate 4-Br, 3-COOCH₃ C₉H₇BrN₂O₂ 269.07 97 Suzuki coupling precursor
Ethyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate 4-F, 3-COOC₂H₅ C₁₀H₉FN₂O₂ 208.19 95 Bioisostere for ester prodrug optimization
Methyl pyrazolo[1,5-a]pyridine-3-carboxylate (parent) None C₉H₈N₂O₂ 176.17 N/A Baseline for substituent effect studies
Key Observations:
  • Fluorine vs. Methoxy/Bromo : The 4-fluoro substituent enhances metabolic stability and electronegativity compared to methoxy (electron-donating) or bromo (bulky, leaving group) analogs. This makes the fluoro derivative more suitable for drug candidates requiring prolonged half-lives.
  • Ester Group Variation : The ethyl ester analog (C₁₀H₉FN₂O₂) shares the same molecular weight as the methyl ester due to trade-offs in alkyl chain length and oxygen content. Ethyl esters may offer improved lipophilicity for membrane permeability.

Physicochemical Properties

  • Fluorine’s electronegativity likely increases crystalline stability compared to bulkier substituents like bromine.
  • Purity : Commercial 4-fluoro and 4-bromo derivatives are available at 95–97% purity, reflecting optimized synthetic protocols.

Biological Activity

Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.

This compound can be synthesized through various methods, including fluorination techniques that enhance its biological activity. The introduction of the fluorine atom at the 4-position of the pyrazolo ring has been shown to affect the compound's interaction with biological targets, enhancing its potency against specific enzymes and receptors.

2.1 Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies indicate that it inhibits the proliferation of various cancer cell lines, including HeLa and A375 cells. The compound's mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Cell LineIC50 (µM)Reference
HeLa0.36
A3751.8

2.2 Enzyme Inhibition

The compound has also been identified as a selective inhibitor of several protein kinases, including AXL and c-MET. These kinases are implicated in cancer progression and metastasis. The selectivity for these targets suggests that this compound could be developed into a therapeutic agent for cancers characterized by aberrant kinase activity.

EnzymeInhibition TypeIC50 (µM)Reference
AXLCompetitive<30
c-METCompetitive<30

3. Pharmacokinetic Properties

Pharmacokinetic studies have shown that this compound possesses favorable absorption and metabolism profiles in vitro. Its bioavailability is enhanced due to its lipophilic nature, allowing for effective cellular uptake.

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of this compound in a mouse model bearing human tumor xenografts. The results indicated a significant reduction in tumor volume compared to control groups, supporting its potential as an anticancer agent.

Case Study 2: Kinase Inhibition Profile

In another study focusing on kinase inhibition, this compound was tested against a panel of kinases. It demonstrated selective inhibition of AXL and c-MET with minimal off-target effects, highlighting its specificity and potential therapeutic benefits.

5. Conclusion

This compound is a compound with notable biological activity, particularly in anticancer applications through selective kinase inhibition. Its favorable pharmacokinetic properties further enhance its therapeutic potential. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its clinical applications.

6. Future Directions

Future studies should focus on:

  • Further optimization of the compound's structure to enhance potency and selectivity.
  • Clinical trials to assess safety and efficacy in human subjects.
  • Exploration of combination therapies using this compound with existing cancer treatments.

Q & A

Q. What are the recommended synthetic strategies for Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate?

  • Methodological Answer : Synthesis typically involves two key steps: (1) constructing the pyrazolo[1,5-a]pyridine core via cyclocondensation of fluorinated intermediates with α,β-unsaturated esters under mild conditions (e.g., THF, diethylamine, 12-hour stirring) , and (2) introducing the fluorine substituent. Fluorination can be achieved via nucleophilic aromatic substitution (e.g., replacing bromine at position 4 using KF/CuI in DMF at 120°C) . Final esterification may employ methyl iodide and potassium carbonate in acetone .

Q. How should researchers characterize this compound to confirm its structure and purity?

  • Methodological Answer :
  • 1H/13C NMR : Identify the methoxy group (δ ~3.8–4.0 ppm for CH3O, δ ~165 ppm for carbonyl). Fluorine’s electron-withdrawing effect deshields adjacent protons, causing downfield shifts .
  • LC-MS/HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 210.62) and isotopic patterns matching C9H7FN2O2 .
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What storage conditions are optimal for maintaining stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2/Ar) at -20°C to prevent hydrolysis of the ester group. This aligns with protocols for structurally similar pyrazolo[1,5-a]pyridine carboxylates .

Advanced Research Questions

Q. How does the fluorine substituent at position 4 influence reactivity compared to chloro or bromo analogs?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect increases electrophilicity at adjacent positions, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). For example, bromo analogs at position 5 show higher yields in palladium-catalyzed couplings than chloro derivatives . Fluorine’s small size also reduces steric hindrance, favoring regioselective functionalization .

Q. What strategies improve regioselectivity during fluorination on the pyrazolo[1,5-a]pyridine scaffold?

  • Methodological Answer :
  • Directed Metalation : Use tert-butoxy directing groups to position fluorine via lithiation (e.g., LDA/THF at -78°C) followed by electrophilic fluorination with Selectfluor .
  • Halogen Exchange : Replace bromine (introduced via NBS) with fluorine using KF/CuI in DMF, monitored by 19F NMR to track progress .
  • Computational Guidance : DFT calculations (e.g., Gaussian) predict favorable transition states for fluorination at position 4, minimizing byproducts .

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like kinases (e.g., EGFR), parameterized with crystallographic data from pyrazolo[1,5-a]pyrimidine inhibitors .
  • QSAR Models : Train models on datasets of pyrazolo[1,5-a]pyridine derivatives to correlate substituent effects (e.g., fluorine’s Hammett σp value) with activity .
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions based on logP (~1.12) and TPSA (~50 Ų) .

Contradictions and Limitations in Current Data

  • Synthetic Yields : Fluorination via halogen exchange (e.g., bromo → fluoro) may yield <60% due to competing side reactions, necessitating optimized catalysts (e.g., CuI/18-crown-6) .
  • Biological Activity : While ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylates show antitumor activity , methyl esters may exhibit reduced solubility, requiring formulation studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate
Reactant of Route 2
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Methyl 4-fluoropyrazolo[1,5-a]pyridine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.